Hexyl 2-cyano-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetate
Overview
Description
Hexyl 2-cyano-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetate, also known as GM-611, is a chemical compound that has been researched for its biological properties1. It has a molecular formula of C22H29N5O2 and a molecular weight of 395.5 g/mol1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of Hexyl 2-cyano-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetate from the web search results.Molecular Structure Analysis
The molecular structure of Hexyl 2-cyano-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetate consists of a quinoxalin-2-yl group attached to a methylpiperazin-1-yl group and a hexyl ester group1.
Chemical Reactions Analysis
I’m sorry, but I couldn’t find specific information on the chemical reactions involving Hexyl 2-cyano-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetate from the web search results.Physical And Chemical Properties Analysis
The physical and chemical properties of Hexyl 2-cyano-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetate are not detailed in the web search results.Scientific Research Applications
Synthesis and Chemical Properties
Chemical Synthesis and Transformations : Research has explored the synthesis of various quinoxaline derivatives, including transformations of related compounds. For example, Atta et al. (1994) detailed the transformation of quinoxaline derivatives into triazoloquinoxalines, showcasing the chemical flexibility and potential for creating new compounds (Atta et al., 1994).
Quinoxaline Derivatives in Corrosion Inhibition : Zarrouk et al. (2014) conducted a study on quinoxaline compounds, including their application as corrosion inhibitors. The research highlights the potential use of these compounds in protecting metals from corrosion, indicating their industrial significance (Zarrouk et al., 2014).
Pharmaceutical Research
Anticancer Activity : Research by Konovalenko et al. (2022) has shown that certain quinoxaline derivatives exhibit significant anticancer activity. This study emphasizes the potential of these compounds in developing new cancer treatments (Konovalenko et al., 2022).
Development of New Medications : Smits et al. (2008) explored the design and synthesis of quinoxaline derivatives for use as ligands for the human histamine H4 receptor. This research highlights the potential of these compounds in the development of medications for inflammatory conditions (Smits et al., 2008).
Safety And Hazards
The safety and hazards associated with Hexyl 2-cyano-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetate are not provided in the web search results.
Future Directions
The future directions for research on Hexyl 2-cyano-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetate are not specified in the web search results.
Please note that this information is based on the available web search results and may not be comprehensive or up-to-date. For a more detailed analysis, please refer to scientific literature or consult a chemistry professional.
properties
IUPAC Name |
hexyl 2-cyano-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O2/c1-3-4-5-8-15-29-22(28)17(16-23)20-21(27-13-11-26(2)12-14-27)25-19-10-7-6-9-18(19)24-20/h6-7,9-10,17H,3-5,8,11-15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXTPLPWPHBUPDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1N3CCN(CC3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hexyl 2-cyano-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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